

JNJ-7706204: An In-Depth Technical Guide to its In Vitro Anticancer Activity

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Compound of Interest

Compound Name: JNJ-6204

Cat. No.: B15541541

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Introduction

JNJ-7706204, also known as JNJ-7706621, is a potent small molecule inhibitor with significant in vitro anticancer activity. This technical guide provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its study. JNJ-7706204 functions as a dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases, key regulators of cell cycle progression and mitosis.^[1] Its ability to target these distinct but related pathways contributes to its broad antiproliferative effects across a range of cancer cell lines. Notably, its activity is reported to be independent of the p53 and retinoblastoma (Rb) tumor suppressor pathways, making it a potential therapeutic agent for a wider spectrum of cancers.^[2]

Data Presentation: In Vitro Efficacy

The in vitro anticancer activity of JNJ-7706204 has been evaluated through its inhibitory effects on key kinases and its antiproliferative action against various cancer cell lines.

Kinase Inhibition

JNJ-7706204 demonstrates potent inhibition of several kinases crucial for cell cycle regulation. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Kinase Target	IC50 (nM)
CDK1/Cyclin B	9
CDK2	3 - 4
Aurora-A	11
Aurora-B	15
CDK3	58
CDK4	253
CDK6	169
VEGF-R2	154
FGF-R2	254
GSK3 β	154-254

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Antiproliferative Activity

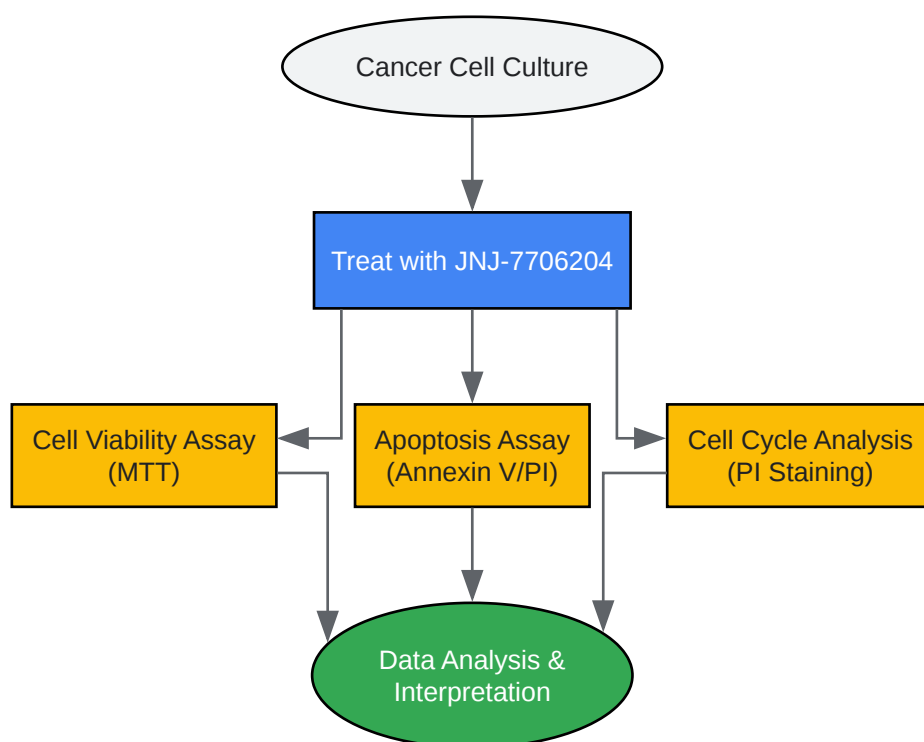
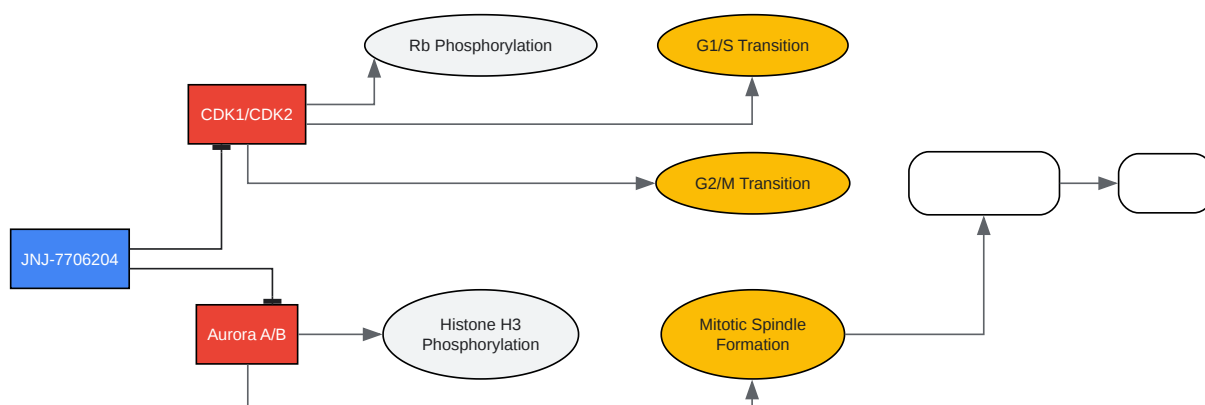
The compound exhibits potent growth-inhibitory effects on a diverse panel of human cancer cell lines. The IC50 values for antiproliferative activity are presented in the following table.

Cell Line	Cancer Type	IC50 (nM)
HeLa	Cervical Adenocarcinoma	284
HCT116	Colorectal Carcinoma	254
A375	Malignant Melanoma	447
SK-OV-3	Ovarian Cancer	-
PC3	Prostate Adenocarcinoma	120
DU145	Prostate Carcinoma	-
MDA-MB-231	Breast Adenocarcinoma	-
MES-SA	Uterine Sarcoma	-
MES-SA/Dx5	Doxorubicin-resistant Uterine Sarcoma	-

IC50 values for SK-OV-3, DU145, MDA-MB-231, MES-SA, and MES-SA/Dx5 range from 112 to 514 nM.[\[2\]](#)[\[3\]](#)

Mechanism of Action and Signaling Pathways

JNJ-7706204 exerts its anticancer effects by disrupting the cell cycle and inducing apoptosis. By inhibiting CDK1 and CDK2, it interferes with the G1/S and G2/M checkpoints. Inhibition of Aurora kinases A and B leads to defects in mitotic spindle formation and chromosome segregation. This dual inhibition culminates in G2/M phase arrest, endoreduplication, and ultimately, programmed cell death.



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